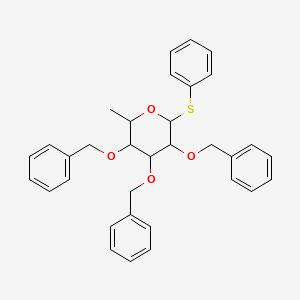![molecular formula C11H13F2NO B12073173 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine](/img/structure/B12073173.png)
3-[(3,4-Difluorophenoxy)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-Difluorophenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C11H13F2NO It is characterized by the presence of a pyrrolidine ring attached to a difluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine typically involves the reaction of 3,4-difluorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4-Difluorophenoxy)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenoxy group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-[(3,4-Difluorophenoxy)methyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-[(3,5-Difluorophenoxy)methyl]pyrrolidine: Similar in structure but with a different substitution pattern on the phenoxy group.
3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine: Contains chlorine atoms instead of fluorine.
3-[(3,4-Dimethoxyphenoxy)methyl]pyrrolidine: Features methoxy groups instead of fluorine.
Uniqueness
3-[(3,4-Difluorophenoxy)methyl]pyrrolidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group imparts distinct properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C11H13F2NO |
|---|---|
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
3-[(3,4-difluorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2 |
Clave InChI |
MZTUWRDTMJYPBH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1COC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)
![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)


![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)
